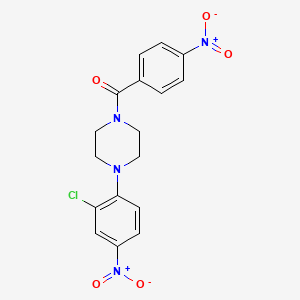

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine

Description

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine is a nitro-substituted piperazine derivative characterized by two nitro groups and a chlorophenyl moiety. Its structure combines a piperazine core with a 2-chloro-4-nitrophenyl group at position 1 and a 4-nitrobenzoyl group at position 2. This dual nitro-functionalization enhances electron-withdrawing properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C17H15ClN4O5 |

|---|---|

Molecular Weight |

390.8 g/mol |

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C17H15ClN4O5/c18-15-11-14(22(26)27)5-6-16(15)19-7-9-20(10-8-19)17(23)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2 |

InChI Key |

OYGAGARCQNUPSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for CNPP, but one common approach involves the reaction of 2-chloro-4-nitroaniline with benzoyl chloride in the presence of a base (such as pyridine). This reaction leads to the formation of the intermediate 1-(2-chloro-4-nitrophenyl)piperazine, which is subsequently benzoylated to yield CNPP.

Industrial Production: CNPP is not produced on a large scale industrially, but it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

CNPP can undergo various reactions:

Reduction: Reduction of the nitro groups can yield the corresponding amino groups.

Substitution: CNPP can undergo nucleophilic substitution reactions at the chloro or benzoyl positions.

Oxidation: Oxidation of the amino groups can lead to the formation of imines or other derivatives.

Common reagents include reducing agents (such as SnCl₂/HCl), nucleophiles (such as amines), and oxidizing agents (such as potassium permanganate).

Scientific Research Applications

CNPP finds applications in:

Medicine: It has been investigated for its potential as an antitumor agent.

Chemical Biology: Researchers use CNPP as a building block for designing bioactive molecules.

Industry: Its derivatives may have applications in materials science and organic synthesis.

Mechanism of Action

The exact mechanism of CNPP’s effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Bioactivities

Key Observations :

- Nitro Positioning : The 4-nitro group on the benzoyl moiety (as in the target compound) enhances cytotoxicity compared to nitro groups at other positions (e.g., 2-nitro in compounds). This is attributed to improved electron withdrawal and binding to cellular targets like kinases or DNA .

- Chloro Substitution : A 2-chloro substituent (as in the target compound) improves metabolic stability and membrane permeability relative to 5-chloro analogues, which show reduced potency in cancer cell assays .

- Aromatic Diversity : Methoxy or fluorophenyl groups at N4 (e.g., in and ) reduce cytotoxicity but enhance selectivity for neurological targets like sigma-1 receptors or BACE1 enzymes .

Key Observations :

- The target compound’s synthesis likely involves a benzoylation step similar to , where 4-nitrobenzoyl chloride reacts with 1-(2-chloro-4-nitrophenyl)piperazine. Yields for such reactions typically range between 40–60%, comparable to other nitrobenzoyl derivatives .

- Lower yields (37–67%) in compounds are attributed to steric hindrance from bulkier substituents like 5-chloro-2-nitrobenzoyl groups .

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : Unlike 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (IC₅₀ = 19.66 mM for BACE1), the target compound’s 4-nitrobenzoyl group may improve binding to β-secretase enzymes due to stronger electron withdrawal .

- Antibacterial Activity : 1-(2-Chloro-4-nitrophenyl)piperazine derivatives () show moderate Gram-positive activity, but the 4-nitrobenzoyl group in the target compound likely shifts efficacy toward anticancer applications .

Biological Activity

1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes multiple nitro groups, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

- IUPAC Name : 1-(2-chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine

- Molecular Formula : C17H16ClN4O5

- Molecular Weight : 392.79 g/mol

- CAS Number : 114878-60-3

Biological Activity Overview

The biological activity of 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of certain enzymes.

Anticancer Activity

Recent studies have shown that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.65 |

| HeLa (cervical cancer) | 2.41 |

| PANC-1 (pancreatic cancer) | 1.50 |

These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been noted for its inhibitory effects on carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. The selectivity of 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine for different isoforms of CA could be pivotal for therapeutic applications.

Case Studies

- Study on Anticancer Activity : In vitro studies involving the MCF-7 and HeLa cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Enzyme Inhibition Study : A detailed kinetic analysis showed that the compound acts as a non-competitive inhibitor of hCA IX, with a Ki value indicating high affinity. This suggests potential use in targeting tumors that overexpress this enzyme.

The mechanism by which 1-(2-Chloro-4-nitrophenyl)-4-(4-nitrobenzoyl)piperazine exerts its biological effects may involve:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis.

- Inhibition of Cell Signaling Pathways : Disruption of pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.